tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride
Overview
Description
tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2 and a molecular weight of 222.71 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride can be synthesized through the reaction of azetidine with tert-butyl carbamate in the presence of hydrochloric acid . The reaction typically involves the use of triethylamine as a base and ethanol as a solvent, with the reaction being carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted azetidines and carbamates, which can be further utilized in organic synthesis .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .
Biology
In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the synthesis of drugs that target specific biological pathways and molecular targets .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity and leading to the desired biological or chemical effect . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride include:
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate
- Benzyl azetidin-3-yl(methyl)carbamate hydrochloride
- Isopropyl azetidin-3-yl(methyl)carbamate
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and reactivity. Its unique combination of functional groups makes it particularly useful in certain synthetic applications and research contexts .
Biological Activity
tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride, a compound featuring an azetidine ring and a carbamate functional group, has garnered attention in various fields of biological and medicinal research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 236.74 g/mol. The compound's structure includes a tert-butyl group, an azetidine ring, and a carbamate functional group, which contribute to its unique chemical properties that facilitate various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The azetidine ring structure allows it to modulate the activity of these molecular targets through both covalent and non-covalent bonding. This interaction can lead to:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It may influence receptor activity, altering signal transduction pathways that are critical for various physiological processes.
Biological Activity Overview
Research indicates that compounds with azetidine moieties often exhibit significant pharmacological properties. Below is a summary of findings regarding the biological activities associated with this compound:
Case Studies
-
Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase :
A study optimized lead compounds targeting Trypanosoma brucei methionyl-tRNA synthetase, where this compound was identified as a promising inhibitor with an EC50 of 39 nM . -
Anticancer Activity Assessment :
In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, with significant effects observed at concentrations as low as 0.1 µM .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
Compound Name | CAS Number | Unique Features |
---|---|---|
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate | 1234567 | Contains an ethyl group; different reactivity |
tert-butyl (azetidin-3-ylmethyl)carbamate | 217806-26-3 | Lacks the methyl substituent; affects biological activity |
This compound | 943060-59-1 | Features a methyl group; influences chemical properties |
Properties
IUPAC Name |
tert-butyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11(4)7-5-10-6-7;/h7,10H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASMJPUWUNCMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704878 | |
Record name | tert-Butyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943060-59-1 | |
Record name | tert-Butyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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